
4-Methyl-5-((2S,6R)-6-methylpiperazin-2-yl)isobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-((2S,6R)-6-methylpiperazin-2-yl)isobenzofuran-1(3H)-one is a complex organic compound featuring a unique structure that includes a piperazine ring and an isobenzofuranone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-((2S,6R)-6-methylpiperazin-2-yl)isobenzofuran-1(3H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Isobenzofuranone Moiety: This step involves the condensation of the piperazine derivative with phthalic anhydride or its derivatives under acidic or basic conditions.
Methylation: The final step involves the methylation of the intermediate compound using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-((2S,6R)-6-methylpiperazin-2-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methyl-5-((2S,6R)-6-methylpiperazin-2-yl)isobenzofuran-1(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-5-((2S,6R)-6-methylpiperazin-2-yl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions, while the isobenzofuranone moiety may participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-((2S,6R)-6-methylpiperazin-2-yl)isobenzofuran-1(3H)-one: can be compared with other piperazine derivatives and isobenzofuranone compounds.
N-Methylpiperazine: Similar in structure but lacks the isobenzofuranone moiety.
Isobenzofuranone: Lacks the piperazine ring but shares the core structure.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the piperazine ring and the isobenzofuranone moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
4-methyl-5-[(2S,6R)-6-methylpiperazin-2-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H18N2O2/c1-8-5-15-6-13(16-8)10-3-4-11-12(9(10)2)7-18-14(11)17/h3-4,8,13,15-16H,5-7H2,1-2H3/t8-,13-/m1/s1 |
InChI Key |
IZQBCUVEGMGGDF-AMIZOPFISA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](N1)C2=C(C3=C(C=C2)C(=O)OC3)C |
Canonical SMILES |
CC1CNCC(N1)C2=C(C3=C(C=C2)C(=O)OC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


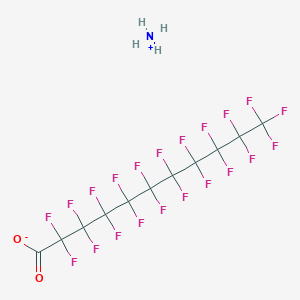
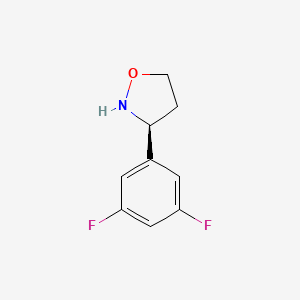
![1,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B12986309.png)
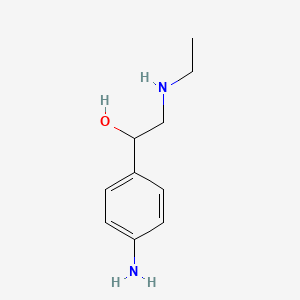

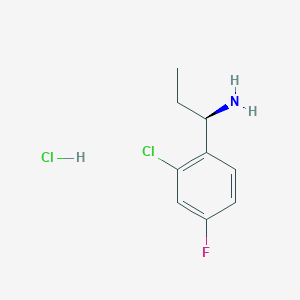

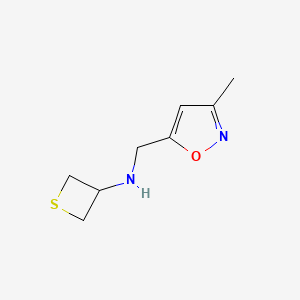

![3-Chloro-6-methoxypyrido[2,3-b]pyrazine](/img/structure/B12986351.png)
![Ethyl 6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B12986355.png)
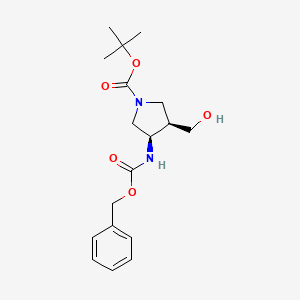
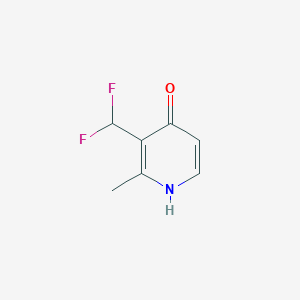
![tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B12986371.png)
